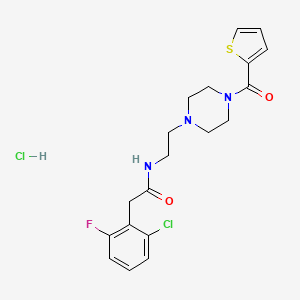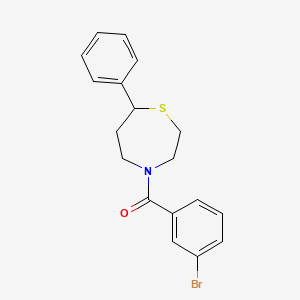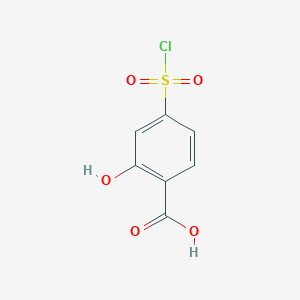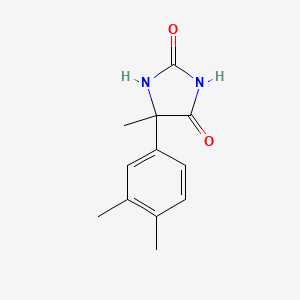
5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties, as well as its acidity, basicity, and other chemical properties .Scientific Research Applications
Corrosion Inhibition
A study by Yadav et al. (2015) investigated thiazolidinedione derivatives for their corrosion inhibition performance on mild steel in hydrochloric acid solution. While not directly related to the exact compound , this research highlights the potential of thiazolidinedione derivatives in protecting metals from corrosion, suggesting that similar compounds could have applications in materials science and engineering (Yadav, Behera, Kumar, & Yadav, 2015).
Antiproliferative Activity
Chandrappa et al. (2008) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines. This study indicates the potential therapeutic applications of thiazolidinedione derivatives in oncology, suggesting that structurally related compounds like 5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione could be explored for their anticancer properties (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Drug Impurity Characterization
Kumar and Bhaskar (2019) conducted spectroscopic and computational analyses on a hydantoin drug impurity, demonstrating the importance of understanding the structural and electronic properties of such compounds in drug development and quality control (Kumar & Bhaskar, 2019).
Synthetic Applications and Chemical Stability
Gutiérrez-Hernández et al. (2019) designed and synthesized benzimidazole-thiazolidinedione hybrids, evaluating their antihyperglycemic effects. This study not only showcases the synthetic versatility of thiazolidinedione derivatives but also their potential applications in developing new therapeutic agents for treating diabetes (Gutiérrez-Hernández, Galván-Ciprés, Domínguez-Mendoza, Aguirre-Vidal, Estrada-Soto, Almanza-Pérez, & Navarrete-Vázquez, 2019).
Molecular Docking and Biological Activity
Quantum mechanical, spectroscopic studies, and molecular docking analyses have been employed to understand the interactions and potential biological activities of compounds like 5,5-diphenylimidazolidine-2,4-dione. Such approaches can provide insights into the drug-likeness and therapeutic potential of related molecules (Sevvanthi, Muthu, & Raja, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-9(6-8(7)2)12(3)10(15)13-11(16)14-12/h4-6H,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXYAHCPHJCVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(=O)NC(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{[(1-Methanesulfonylpropan-2-yl)amino]methyl}phenyl)azetidin-2-one](/img/structure/B2683428.png)
![5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2683430.png)
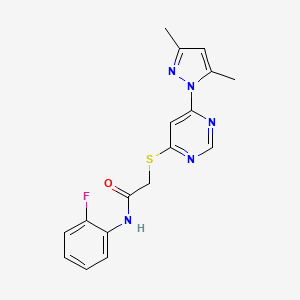
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one](/img/structure/B2683433.png)
![(3-Bromophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683437.png)
![tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2683438.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2683441.png)
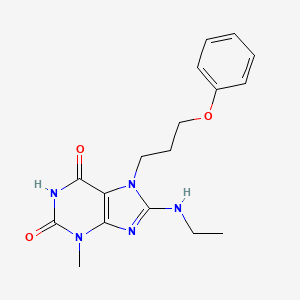
![2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2683444.png)

![N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2683447.png)
